4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan

Catalog No.
S15806850
CAS No.
M.F
C24H15BrO
M. Wt
399.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan

Product Name

4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan

IUPAC Name

4-[3-(4-bromophenyl)phenyl]dibenzofuran

Molecular Formula

C24H15BrO

Molecular Weight

399.3 g/mol

InChI

InChI=1S/C24H15BrO/c25-19-13-11-16(12-14-19)17-5-3-6-18(15-17)20-8-4-9-22-21-7-1-2-10-23(21)26-24(20)22/h1-15H

InChI Key

AOSMFTPKRRRYLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC(=C4)C5=CC=C(C=C5)Br

4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan is a complex organic compound with the molecular formula C18H11BrOC_{18}H_{11}BrO. This compound is a derivative of dibenzofuran, characterized by a dibenzofuran core and a brominated biphenyl substituent. The presence of the bromine atom enhances its electronic properties, making it a subject of interest in materials science and medicinal chemistry. The unique structure allows for various chemical interactions and biological activities, positioning it as a versatile compound in both research and industrial applications.

, including:

  • Bromination: The introduction of additional bromine atoms at various positions on the biphenyl or dibenzofuran moieties.
  • Coupling Reactions: Utilizing palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex structures by connecting with other organic moieties.
  • Oxidation: This compound can undergo oxidation reactions that may alter its functional groups and enhance reactivity.

Dibenzofuran derivatives, including 4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan, exhibit various biological activities. Research indicates potential antimicrobial and anticancer properties due to their ability to interact with biological targets such as enzymes and receptors. The brominated biphenyl group may enhance binding affinity to specific targets, making this compound a candidate for drug development aimed at combating antibiotic-resistant bacteria and other diseases.

The synthesis of 4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan typically involves the following steps:

  • Bromination of Biphenyl: Bromine is introduced to biphenyl using reagents like iron or aluminum chloride as catalysts.
  • Coupling Reaction: The brominated biphenyl is then coupled with dibenzofuran through a palladium-catalyzed reaction, often utilizing potassium carbonate as a base.
  • Purification: The resulting compound is purified using techniques such as silica gel chromatography to isolate the desired product from by-products.

4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan has several applications across different fields:

  • Organic Electronics: Due to its electronic properties, it is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
  • Pharmaceuticals: Its potential biological activity makes it a candidate for drug development targeting various diseases.
  • Material Science: The compound serves as a building block for synthesizing more complex organic molecules.

Interaction studies involving 4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan focus on its biological interactions with enzymes and receptors. Its structural characteristics allow it to modulate the activity of specific molecular targets, influencing biochemical pathways that could lead to therapeutic effects. Continued research aims to elucidate the precise mechanisms through which this compound exerts its biological activities.

Several compounds share structural similarities with 4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Bromo-dibenzofuranC12H8BrOC_{12}H_{8}BrOSimpler structure without biphenyl substitution
4-BromobiphenylC12H9BrC_{12}H_{9}BrA simpler biphenyl derivative lacking the dibenzofuran core
2,2’-DibromodibenzofuranC12H8Br2OC_{12}H_{8}Br_2OAnother brominated derivative with different substitution patterns

The uniqueness of 4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan lies in its combination of a dibenzofuran core with a brominated biphenyl substituent. This structural configuration enhances its electronic properties and potential biological activities compared to simpler analogs, allowing for greater versatility in applications within materials science and pharmaceuticals.

XLogP3

7.6

Hydrogen Bond Acceptor Count

1

Exact Mass

398.03063 g/mol

Monoisotopic Mass

398.03063 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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